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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH)

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH), a protected dipeptide of significant interest in biochemical research and peptide chemistry. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-methionyl-L-methionine (Z-Met-Met-OH), a protected dipeptide of significant interest in biochemical research and peptide chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, purification, and potential applications.

Core Molecular Identity

Z-Met-Met-OH is a dipeptide composed of two L-methionine residues. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, a common urethane-type protecting group in peptide synthesis. This protection prevents the amino group of the first methionine from participating in unwanted side reactions during peptide bond formation. The C-terminus possesses a free carboxylic acid group.

Chemical Structure

The chemical structure of Z-Met-Met-OH is characterized by the linear linkage of two methionine residues via a peptide bond, with the N-terminal amino group capped by the benzyloxycarbonyl moiety.

Caption: Chemical structure of Z-Met-Met-OH.

Physicochemical Properties

A summary of the key physicochemical properties of Z-Met-Met-OH is presented in the table below. These computed properties are essential for understanding the molecule's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C18H26N2O5S2[1]
Molecular Weight 414.5 g/mol [1]
IUPAC Name (2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid[1]
Canonical SMILES CSCCC(=O)O">C@@HNC(=O)OCC1=CC=CC=C1[1]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 7[1]

Synthesis and Purification

The synthesis of Z-Met-Met-OH is typically achieved through a solution-phase peptide coupling strategy. This involves the formation of a peptide bond between an N-terminally protected methionine (Z-Met-OH) and a C-terminally protected methionine, followed by the selective removal of the C-terminal protecting group.

Rationale for Synthetic Strategy

A solution-phase approach is well-suited for the synthesis of a simple dipeptide like Z-Met-Met-OH. The use of the benzyloxycarbonyl (Z) group for N-terminal protection is advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. The C-terminus of the second methionine residue is typically protected as an ester (e.g., methyl or ethyl ester) to prevent its self-condensation and to enhance its solubility in organic solvents. The coupling of the two amino acid derivatives is facilitated by a coupling reagent, which activates the carboxylic acid of Z-Met-OH to form a reactive intermediate that is readily attacked by the amino group of the methionine ester.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Z_Met_OH Z-Met-OH Coupling Peptide Coupling (DCC/HOBt, DCM) Z_Met_OH->Coupling Met_OMe L-Methionine Methyl Ester Met_OMe->Coupling Z_Met_Met_OMe Z-Met-Met-OMe Coupling->Z_Met_Met_OMe Saponification Saponification (NaOH, aq. Dioxane) Z_Met_Met_OMe->Saponification Z_Met_Met_OH Z-Met-Met-OH (Crude) Saponification->Z_Met_Met_OH Purification RP-HPLC Purification Z_Met_Met_OH->Purification Pure_Product Pure Z-Met-Met-OH Purification->Pure_Product

Caption: Solution-phase synthesis workflow for Z-Met-Met-OH.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of Z-Met-Met-OH.

Materials:

  • N-Benzyloxycarbonyl-L-methionine (Z-Met-OH)

  • L-Methionine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Dioxane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation of L-Methionine Methyl Ester: To a suspension of L-methionine methyl ester hydrochloride in anhydrous DCM, add one equivalent of a tertiary base like TEA or DIPEA to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 30 minutes. The resulting solution is used directly in the next step.

  • Peptide Coupling: In a separate flask, dissolve Z-Met-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture. Stir the reaction at 0°C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form. To this mixture, add the previously prepared solution of L-methionine methyl ester. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter off the precipitated DCU. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Z-Met-Met-OMe.

  • Saponification: Dissolve the crude Z-Met-Met-OMe in a mixture of dioxane and water. Add a 1N aqueous solution of NaOH (1.1 equivalents) and stir at room temperature. Monitor the hydrolysis of the methyl ester by TLC.

  • Acidification and Extraction: Once the saponification is complete, remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. Extract the product, Z-Met-Met-OH, with ethyl acetate.

  • Final Processing: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and evaporate the solvent to yield the crude Z-Met-Met-OH, which can then be purified.

Experimental Protocol: Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of peptides and their derivatives.[2][3]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude Z-Met-Met-OH dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Sample Injection: Inject the dissolved crude Z-Met-Met-OH onto the column.

  • Gradient Elution: Elute the bound compounds using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The hydrophobic Z-protected dipeptide will be retained on the column and will elute as the concentration of the organic solvent (acetonitrile) increases.

  • Fraction Collection and Analysis: Monitor the elution profile at a suitable wavelength (typically 214 nm for the peptide bond and 254 nm for the benzyloxycarbonyl group). Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified Z-Met-Met-OH as a white solid.

Analytical Characterization

The identity and purity of the synthesized Z-Met-Met-OH should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of Z-Met-Met-OH will show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the α-protons and side-chain protons of the two methionine residues, and the amide protons. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of Z-Met-Met-OH, providing strong evidence for its identity.

  • Analytical RP-HPLC: This technique is used to assess the purity of the final product. A single sharp peak under gradient elution conditions is indicative of a high-purity compound.

Biological Significance and Applications

Methionine is an essential amino acid with a central role in numerous metabolic pathways, including protein synthesis and the transfer of methyl groups via its metabolite S-adenosylmethionine (SAM).[5][6] The metabolism of methionine is often dysregulated in various diseases, making the enzymes involved in these pathways attractive targets for drug development.[7]

While the specific biological activities of Z-Met-Met-OH are not extensively documented, as a protected dipeptide, its primary utility lies in its role as a research tool and a building block in synthetic chemistry.

Potential Applications:

  • Enzyme Substrate/Inhibitor Studies: Z-Met-Met-OH can be used as a potential substrate or inhibitor for peptidases and other enzymes that recognize and process methionine-containing peptides. Such studies are crucial for understanding enzyme kinetics and for the development of novel therapeutic agents.

  • Peptide Synthesis: As a dipeptide building block, Z-Met-Met-OH can be incorporated into larger peptide sequences. The use of dipeptide fragments can sometimes improve coupling efficiency and reduce side reactions during the synthesis of complex peptides.

  • Drug Discovery: Dipeptides and their derivatives are being explored as potential therapeutic agents.[8] The unique properties of methionine, including the susceptibility of its thioether group to oxidation, make methionine-containing peptides interesting candidates for studies on oxidative stress and redox signaling.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, molecular weight, synthesis, purification, and potential applications of Z-Met-Met-OH. The provided protocols offer a solid foundation for the preparation and characterization of this important N-protected dipeptide. As a versatile tool in biochemical and medicinal chemistry research, Z-Met-Met-OH will continue to be a valuable compound for scientists investigating methionine metabolism and developing novel peptide-based therapeutics.

References

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available at: [Link]

  • Ghavre, M.; Gangar, A.; Sarode, P.; et al. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Beilstein J. Org. Chem.2014 , 10, 2833-2839. Available at: [Link]

  • Evonik Röhm GmbH. Process for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD. Google Patents. BRPI0920882B1.
  • Jones, J. H.; Liberek, B. The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. J. Chem. Soc. C1967 , 2397-2400. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26793384, Z-Met-met-OH. Available at: [Link]

  • Ahmadi, S.; et al. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Prep. Biochem. Biotechnol.2021 , 51(10), 1007-1014. Available at: [Link]

  • Kim, J. S.; et al. Methionine analogues as inhibitors of methionyl-tRNA synthetase. Bioorg. Med. Chem. Lett.2000 , 10(11), 1151-1154. Available at: [Link]

  • Guo, F.; et al. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules2016 , 21(9), 1221. Available at: [Link]

  • Dever, J. T.; Elfarra, A. A. The biochemical and toxicological significance of hypermethionemia: new insights and clinical relevance. Expert Opin. Drug Metab. Toxicol.2010 , 6(11), 1333-1346. Available at: [Link]

  • Laxman, S.; et al. Methionine Inhibits Autophagy and Promotes Growth by Inducing the SAM-Responsive Methylation of PP2A. Cell2013 , 154(4), 893-906. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Aguilar, M.-I. HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, vol 251. Humana Press Inc., Totowa, NJ. Available at: [Link]

  • Organic Syntheses. DL-Methionine. Org. Synth.1943 , 23, 51. Available at: [Link]

  • Fuxiang Biological Technology Co Ltd. Preparation method of L-methionine. Google Patents. CN111269952B.
  • Kessler, H.; et al. Peptide Conformations. Angew. Chem. Int. Ed. Engl.1982, 21, 654-667.
  • Chen, C.-Y.; et al. Structural Basis of the Inhibition of L-Methionine γ-Lyase from Fusobacterium nucleatum. Int. J. Mol. Sci.2021 , 22(16), 8887. Available at: [Link]

  • Sanchez, H.; et al. Evaluation of an Artificial Intelligence Conversational Chatbot to Enhance HIV Preexposure Prophylaxis Uptake: Development and Usability Internal Testing. J. Med. Internet Res.2025 , 27, e56947. Available at: [Link]

  • Rittner, R.; et al. Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses. Beilstein J. Org. Chem.2017 , 13, 925-937. Available at: [Link]

  • Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Wang, C.-C.; et al. Structural basis for substrate specificity of l-methionine decarboxylase. FEBS J.2021 , 288(10), 3296-3311. Available at: [Link]

  • Mant, C. T.; Hodges, R. S. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). J. Chromatogr. A2006 , 1115(1-2), 126-138. Available at: [Link]

  • Biotage. How to handle peptides that contain methionine. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • University of Zurich. Peptide NMR. Available at: [Link]

  • Menendez, A.; et al. Vitamin D Reprograms Non-Coding RNA Networksto Block Zika Virus in Human Macrophages. Int. J. Mol. Sci.2024 , 25(3), 1545. Available at: [Link]

  • Singh, S.; et al. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening. J. Am. Chem. Soc.2006 , 128(38), 12412-12413. Available at: [Link]

  • Sharma, A.; et al. NMR in structural determination of proteins and peptides. Int. J. Pharm. Sci. Res.2014, 5(8), 3149-3156.
  • Organic Chemistry. DCC Coupling With HOBt Activation Mechanism. YouTube. Available at: [Link]

Sources

Exploratory

Z-Met-Met-OH physical properties and solubility data

This guide serves as a technical reference for Z-Met-Met-OH (N-Benzyloxycarbonyl-L-methionyl-L-methionine) , a protected dipeptide intermediate used in protease research, peptide synthesis, and oxidation studies. Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Z-Met-Met-OH (N-Benzyloxycarbonyl-L-methionyl-L-methionine) , a protected dipeptide intermediate used in protease research, peptide synthesis, and oxidation studies.

Compound: N-Benzyloxycarbonyl-L-methionyl-L-methionine CAS Registry Number: 61413-48-7[1]

Executive Summary

Z-Met-Met-OH is a hydrophobic, N-terminally protected dipeptide derivative. It serves two primary roles in biochemical research:

  • Protease Substrate: It functions as a model substrate for endopeptidases (e.g., Cathepsins, Pepsin) that prefer hydrophobic residues at the P1 and P1' positions.

  • Oxidation Probe: Due to the presence of two methionine residues, it is frequently used to study the kinetics of thioether oxidation to sulfoxides (Met(O)) and the subsequent effect on peptide bond cleavage rates.

This guide addresses the critical solubility challenges imposed by the Z-group (benzyloxycarbonyl) and provides strict handling protocols to prevent spontaneous methionine oxidation.

Part 1: Chemical Identity & Physicochemical Profile[2]

The physical properties of Z-Met-Met-OH are dominated by the lipophilic Z-protecting group and the thioether side chains. Unlike free peptides (e.g., H-Met-Met-OH), this compound exhibits poor aqueous solubility at neutral pH.

Table 1: Physicochemical Constants[3]
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 414.54 g/mol Useful for molarity calculations.
Appearance White to off-white powderCrystalline solid.
Solubility (Primary) DMSO, DMF, MethanolSoluble > 50 mg/mL in DMSO.
Solubility (Aqueous) Very Low (< 0.1 mg/mL)Requires organic co-solvent or high pH.
pKa (COOH) ~3.8 (Predicted)C-terminal carboxylic acid.
LogP ~2.5 (Predicted)Indicates significant hydrophobicity.
Melting Point Not standardly reported*Refer to batch-specific CoA. Monomer Z-Met-OH melts ~67-69°C.

Critical Note on Optical Rotation: While specific rotation


 is intrinsic, it varies by solvent and concentration. For Z-Met-Met-OH, always verify the value on the Certificate of Analysis (CoA) for your specific lot, as trace impurities (e.g., D-Met isomers) can significantly shift this value.

Part 2: Solubility & Formulation Strategy

The Solubility Paradox: The Z-group renders the peptide hydrophobic, while the C-terminal carboxyl group allows for solubility in basic aqueous solutions. However, high pH accelerates methionine oxidation. Therefore, a neutral-pH organic co-solvent strategy is required.

Protocol: Preparation of 50 mM Stock Solution

Materials:

  • Z-Met-Met-OH (Solid)[2][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide)

  • Vortex mixer

  • Argon or Nitrogen gas (for headspace purging)

Workflow:

  • Calculate: For 10 mg of Z-Met-Met-OH, require ~482

    
    L of DMSO to reach 50 mM.
    
    • 
      [4]
      
  • Dissolve: Add DMSO directly to the vial containing the powder.

  • Agitate: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate for 2 minutes at room temperature. Avoid heating >37°C to prevent sulfoxide formation.

  • Storage: Aliquot into amber vials. Purge headspace with Argon gas before sealing. Store at -20°C.

Diagram 1: Solubilization & Dilution Workflow

The following diagram illustrates the correct path from solid powder to assay buffer, highlighting the "Crash-Out" risk zone.

SolubilityWorkflow Solid Z-Met-Met-OH (Solid Powder) DMSO Anhydrous DMSO (Stock: 50 mM) Solid->DMSO Dissolve (Vortex/Sonicate) Intermed Intermediate Dilution (10% DMSO) DMSO->Intermed Dilute 1:10 (Slow addition) Buffer Assay Buffer (PBS/Tris, pH 7.4) DMSO->Buffer Direct 'Shock' Dilution Intermed->Buffer Dilute to Final (<1% DMSO) Precip PRECIPITATION RISK (Cloudy Solution) Buffer->Precip If Conc > Solubility Limit

Part 3: Stability & The Methionine Oxidation Problem[7]

The thioether group in Methionine is highly susceptible to oxidation by atmospheric oxygen, peroxides, or metal ions, forming Methionine Sulfoxide (Met(O)) .

Mechanism of Degradation

Oxidation adds an oxygen atom to the sulfur, increasing the molecular weight by +16 Da per methionine residue.

  • Z-Met-Met-OH (MW 414.5)

    
    Z-Met(O)-Met-OH (MW 430.5) 
    
    
    
    Z-Met(O)-Met(O)-OH (MW 446.5)

This conversion alters the hydrophobicity and can completely abolish enzymatic recognition, leading to false negatives in protease assays.

Diagram 2: Methionine Oxidation Pathway

Visualizing the structural change that occurs during improper storage.

MetOxidation Native Native: Z-Met-Met-OH (Hydrophobic Thioether) Sulfoxide Sulfoxide: Z-Met(O)-Met-OH (+16 Da, More Polar) Native->Sulfoxide Slow Oxidation (Storage at RT) Oxidant Oxidants (O2, H2O2, Light) Oxidant->Native Sulfone Sulfone: Z-Met(O2)-Met-OH (Irreversible Damage) Sulfoxide->Sulfone Strong Oxidants (Rare in storage)

[5]

Handling Best Practices (Self-Validating Protocol)
  • Argon Blanket: Always displace air from storage vials with inert gas (Argon or Nitrogen) after use.

  • Solvent Quality: Use only "Anhydrous" or "HPLC-grade" DMSO. Old DMSO absorbs water and oxygen, accelerating degradation.

  • Reducing Agents: In critical assays, include 0.5 mM TCEP or 1 mM DTT in the buffer to reverse trace sulfoxide formation (Met(O) can be reduced back to Met by Methionine Sulfoxide Reductase, but chemical reduction is faster in vitro).

Part 4: Experimental Application (Protease Assay)

Scenario: Determining the cleavage rate of Z-Met-Met-OH by Pepsin.

  • Buffer Prep: 0.1 M Sodium Acetate, pH 4.0 (Pepsin is active at acidic pH).

  • Substrate Prep: Dilute 50 mM DMSO stock to 1 mM in buffer (2% DMSO final). Check for precipitation.

  • Reaction:

    • Add enzyme (Pepsin) to substrate solution.

    • Incubate at 37°C.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (Z-Met-Met-OH binds strongly; products Z-Met-OH and Met-OH elute earlier).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Detection: UV at 254 nm (detects the Z-group phenyl ring).

    • Note: Free Methionine (H-Met-OH) will not be visible at 254 nm; monitor the disappearance of the peak at MW 414.5 or the appearance of Z-Met-OH (MW 283.3).

References

  • PubChem. (n.d.).[1] Compound Summary: Z-Met-met-OH (CID 26793384).[1] National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Kim, Y., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry.[6] Retrieved from [Link]

Sources

Foundational

Methionine Dipeptides: Mechanisms, Transport, and Research Applications

This guide serves as an advanced technical resource for researchers investigating methionine metabolism, specifically focusing on the utility and distinct biological properties of methionine dipeptides (e.g., Met-Met). P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating methionine metabolism, specifically focusing on the utility and distinct biological properties of methionine dipeptides (e.g., Met-Met).

Part 1: The Biological Imperative of Methionine Dipeptides

Methionine (Met) is not merely a proteinogenic amino acid; it is the metabolic linchpin of the one-carbon cycle, governing methylation (via S-adenosylmethionine, SAM) and antioxidant defense (via glutathione). However, free methionine uptake is often rate-limited by specific amino acid transporters (e.g., LAT1, system L).

Methionyl-Methionine (Met-Met) , a dipeptide, has emerged as a critical tool in metabolic research because it bypasses these canonical bottlenecks.

The "Trojan Horse" Mechanism: Transport Kinetics

The primary advantage of using Met-Met in research lies in its transport mechanism. Unlike free methionine, which competes with other neutral amino acids (leucine, isoleucine, valine) for entry via LAT1 (SLC7A5) , Met-Met enters the cell via the high-capacity peptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2) .

  • Kinetic Advantage: PepT transporters are proton-coupled and driven by the transmembrane electrochemical proton gradient, allowing for active accumulation of Met-Met even against steep concentration gradients.

  • Metabolic Rewiring: Once inside the cytosol, Met-Met is rapidly hydrolyzed by cytosolic peptidases, releasing two moles of free methionine. This creates a rapid surge in the intracellular methionine pool, activating downstream signaling (mTORC1) more potently than equivalent molar concentrations of free methionine.

Signal Transduction: The mTOR Connection

Research indicates that Met-Met supplementation drives mTORC1 activation via the SAM-sensor SAMTOR. The rapid influx of methionine via dipeptide transport saturates SAM synthesis enzymes (MAT2A), inhibiting SAMTOR and releasing the brakes on mTORC1. This pathway is critical for studies involving:

  • Cancer Metabolism: Tumor cells often overexpress LAT1; however, exploring PepT-mediated delivery allows researchers to dissociate amino acid sensing from transporter availability.

  • Developmental Biology: Met-Met has been shown to enhance fetal growth and intestinal villus development more effectively than free Met, likely due to superior bioavailability in placental and intestinal tissues.

Part 2: Visualizing the Pathway

The following diagram illustrates the differential uptake and downstream signaling of Free Met versus Met-Met.

Met_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Free_Met Free Methionine LAT1 LAT1 / SLC7A5 (Amino Acid Transporter) Free_Met->LAT1 Competition w/ Leu/Val Met_Met Met-Met Dipeptide PepT1 PepT1 / SLC15A1 (Peptide Transporter) Met_Met->PepT1 H+ Coupled Influx Intra_Met Intracellular Met Pool LAT1->Intra_Met Peptidases Cytosolic Peptidases PepT1->Peptidases Met-Met SAM S-Adenosylmethionine (SAM) Intra_Met->SAM MAT2A Enzyme SAMTOR SAMTOR (Sensor) SAM->SAMTOR Binds/Inhibits mTORC1 mTORC1 Complex SAMTOR->mTORC1 Disinhibits Growth Protein Synthesis & Cell Proliferation mTORC1->Growth Phosphorylation (S6K1, 4E-BP1) Peptidases->Intra_Met Hydrolysis (2x Met)

Figure 1: Differential transport mechanisms of Free Methionine vs. Met-Met Dipeptide and subsequent mTORC1 activation.

Part 3: Experimental Workflows

Protocol A: Cell Culture Supplementation

Objective: To assess the differential impact of Met-Met vs. Free Met on cell viability or signaling.[1]

Reagents:

  • L-Methionine (Sigma-Aldrich, Cat# M9625)

  • L-Methionyl-L-methionine (Met-Met) (Bachem, Cat# G-2560)

  • Methionine-free DMEM/RPMI media.

  • Dialyzed Fetal Bovine Serum (dFBS) (to remove background amino acids).

Step-by-Step Methodology:

  • Media Preparation: Prepare Methionine-free media supplemented with 10% dFBS and 1% Pen/Strep.

  • Starvation Phase: Wash cells 2x with PBS. Incubate in Met-free media for 4–6 hours to deplete intracellular pools.

  • Treatment Groups:

    • Control: Vehicle (PBS).

    • Group 1 (Free Met): Supplement with 100 µM L-Methionine.

    • Group 2 (Di-Met): Supplement with 50 µM Met-Met (equimolar sulfur content) OR 100 µM Met-Met (equimolar peptide content).

    • Note on Molarity: 50 µM Met-Met yields 100 µM Free Met upon hydrolysis.

  • Incubation: 1 hour (for signaling studies) or 24–48 hours (for proliferation assays).

  • Lysis: Rinse with ice-cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors.

  • Readout: Western Blot for p-S6K1 (Thr389) and p-4E-BP1 as markers of mTORC1 activation.

Protocol B: LC-MS/MS Quantification of Intracellular Met-Met

Challenge: Methionine is highly susceptible to oxidation (Met → Met-Sulfoxide) during sample prep, leading to quantification errors. Solution: Use the MObBa (Methionine Oxidation by Blocking with Alkylation) approach or strict inert environments.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+). Column: HILIC Column (e.g., Restek Raptor Polar X) is preferred for small polar dipeptides.

ParameterSetting
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Ionization ESI Positive Mode

Sample Preparation (Step-by-Step):

  • Harvest: Rapidly wash cells with ice-cold PBS.

  • Metabolism Quench: Add 80% cold Methanol (-80°C) directly to the plate. Scrape and collect.

  • Internal Standard: Spike with L-Methionine-d3 or Met-Met-d5 (custom synthesis) immediately.

  • Oxidation Block (Optional but Recommended):

    • Add alkylating agent (e.g., iodoacetamide) if differentiating Met vs. MetO is critical.

    • Alternative: Perform all steps on ice; purge buffers with Nitrogen gas.

  • Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant directly into LC-MS/MS.

  • MRM Transitions:

    • Met-Met: 281.1 m/z → 149.1 m/z (quantifier), 281.1 → 104.1 (qualifier).

    • Methionine:[2][3][4][5][6][7][8][9][10][11][12][13] 150.1 m/z → 104.1 m/z.

Part 4: Implications for Drug Development

Cancer Metabolism: The Hoffmann Effect

Many cancer cells exhibit "Methionine Dependence" (the Hoffmann effect), where they cannot proliferate when methionine is replaced by homocysteine, unlike normal cells.[8]

  • Therapeutic Angle: Methionine restriction (MR) is a validated therapeutic strategy. However, systemic MR causes weight loss.

  • Dipeptide Application: Researchers are investigating methioninase therapies. Using Met-Met analogs that are resistant to serum methioninase but cleavable intracellularly could allow for "tumor-specific" nutrient deprivation or delivery of toxic Met analogs (e.g., Ethionine) specifically via PepT1, which is often upregulated in pancreatic and colorectal cancers.

Intestinal Health & Bioavailability

In animal models (porcine/murine), Met-Met supplementation has shown superior efficacy in maintaining gut barrier integrity compared to free Met.

  • Mechanism: Met-Met upregulates Tight Junction proteins (Claudin-1, Occludin) and reduces apoptosis in enterocytes.

  • Application: Formulation of clinical nutrition products for patients with Short Bowel Syndrome or IBD, utilizing dipeptides to maximize absorption despite compromised amino acid transport systems.

References

  • Role of Methionine in Metabolism and Oxid

    • Source: Martínez, Y., et al. (2017).[12] Amino Acids.[2][6][7][9][12][14][15]

    • URL:[Link]

  • Methionyl-Methionine Dipeptide Transport and Beta-Casein Synthesis

    • Source: Zhang, Y., et al. (2018). Cellular Physiology and Biochemistry.
    • URL:[Link]

  • Methionine Dipeptide Improves Reproductive Performance in Mice

    • Source: Li, X., et al. (2018). Journal of Nutrition.
    • URL:[Link]

  • Accurate Determination of Methionine Oxid

    • Source: Fu, C., et al. (2013). Analytical Chemistry.
    • URL:[Link]

  • Methionine Dependence in Cancer (The Hoffmann Effect)

    • Source: Kaiser, P. (2020). Journal of Lipid Research.[16]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Z-Met-Met-OH as a Model for Methionine Oxidation Studies

Executive Summary Z-Met-Met-OH (N-benzyloxycarbonyl-L-methionyl-L-methionine) serves as a robust, simplified model system for investigating the oxidation kinetics and stereochemistry of methionine residues in therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Met-Met-OH (N-benzyloxycarbonyl-L-methionyl-L-methionine) serves as a robust, simplified model system for investigating the oxidation kinetics and stereochemistry of methionine residues in therapeutic proteins. Unlike single-methionine models (e.g., Z-Met-OH), this dipeptide mimics the Methionine-Methionine (Met-Met) motifs found in oxidation-prone regions of monoclonal antibodies (e.g., the Fc region) and other biologics.

This guide provides a comprehensive technical framework for using Z-Met-Met-OH to study oxidation mechanisms, specifically focusing on the formation of methionine sulfoxide (MetO) diastereomers and the separation of these isomers using High-Performance Liquid Chromatography (HPLC).

Part 1: Chemical Basis & Mechanistic Logic

The Model Molecule: Z-Met-Met-OH

The selection of Z-Met-Met-OH is driven by three critical factors:

  • UV Detectability: The N-terminal Benzyloxycarbonyl (Z) group provides a strong chromophore (absorbance at 254 nm and 214 nm), enabling sensitive HPLC detection without the need for derivatization, which is often required for free amino acids.

  • Neighboring Group Effects: It allows researchers to study how the oxidation of one methionine affects the susceptibility of an adjacent methionine (cooperative vs. independent oxidation).

  • Stereochemical Complexity: Methionine oxidation creates a new chiral center at the sulfur atom. A Met-Met dipeptide generates a complex mixture of diastereomers, mimicking the analytical challenges faced when characterizing oxidized proteins.

Oxidation Mechanism

Methionine is oxidized by Reactive Oxygen Species (ROS) such as Hydrogen Peroxide (


) via nucleophilic attack of the sulfur atom on the peroxide bond. This reaction yields Methionine Sulfoxide (MetO) .
  • Step 1 (Mono-oxidation):

    
    
    
  • Step 2 (Bis-oxidation):

    
    
    
Stereochemistry: The Diastereomer Challenge

Oxidation of the sulfur atom converts the achiral sulfide into a chiral sulfoxide with two configurations: S-sulfoxide and R-sulfoxide . In Z-Met-Met-OH, this results in significant complexity:

  • Native: L-Met, L-Met (Single peak)

  • Mono-oxidized: The oxidized residue can be (S) or (R). If the N-terminal Met is oxidized, we get

    
     and 
    
    
    
    diastereomers. If the C-terminal is oxidized, we get
    
    
    and
    
    
    .
  • Bis-oxidized: Both sulfurs are chiral, leading to 4 distinct diastereomers:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Separating these isomers is critical for validating the resolving power of an analytical method intended for protein characterization.

Part 2: Experimental Protocol

Reagents and Materials
  • Substrate: Z-Met-Met-OH (Purity >98%).

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% (w/w), trace metal grade.
    
  • Quencher: L-Methionine (free acid) or Catalase (bovine liver).

  • Solvent: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic acid (TFA).

Oxidation Workflow (Step-by-Step)

This protocol describes a kinetic study to generate and monitor all oxidation species.

Step 1: Stock Preparation

  • Dissolve Z-Met-Met-OH in 50% Acetonitrile/Water to a concentration of 1.0 mM .

    • Note: The Z-group reduces water solubility; organic co-solvent is required.

  • Prepare 100 mM

    
     stock in water. Determine exact concentration using 
    
    
    
    .

Step 2: Stress Reaction

  • Mix Z-Met-Met-OH stock with

    
     to achieve final concentrations of 0.1 mM peptide  and 0.5 mM 
    
    
    
    (5x molar excess).
  • Incubate at 25°C in a thermomixer.

  • Time Points: Harvest aliquots at 0, 10, 30, 60, 120, and 240 minutes.

Step 3: Quenching (Critical)

  • Immediately add the aliquot to a quenching solution containing 10 mM L-Methionine (100x excess relative to oxidant) or Catalase (0.1 mg/mL) .

  • Why: This stops the reaction instantly, preserving the ratio of oxidation products for analysis.

Step 4: HPLC Analysis Analyze samples immediately or store at 4°C (stable for 24h post-quench).

Part 3: Analytical Framework (HPLC)

To separate the diastereomers of Z-Met-Met-OH oxidation products, a high-resolution Reverse Phase (RP-HPLC) method is required.

Chromatographic Conditions
ParameterSetting
Column C18 column (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) and 254 nm (Z-group)
Temperature 30°C
Gradient Profile

A shallow gradient is essential to resolve the diastereomers.

  • 0-2 min: 10% B (Isocratic hold)

  • 2-20 min: 10% -> 40% B (Linear gradient)

  • 20-25 min: 40% -> 90% B (Wash)

  • 25-30 min: 10% B (Re-equilibration)

Data Interpretation
  • Peak 1 (Early eluting): Bis-oxidized species (Z-Met(O)-Met(O)-OH). Most polar. Expect splitting into 3-4 peaks due to diastereomers.

  • Peak 2 (Mid eluting): Mono-oxidized species. Expect splitting into two main groups (N-term vs C-term oxidation), each further split by chirality.

  • Peak 3 (Late eluting): Native Z-Met-Met-OH. Most hydrophobic.

Part 4: Visualization

Oxidation Pathway & Stereochemistry

This diagram illustrates the progression from native peptide to the complex mixture of sulfoxide diastereomers.

MetOxidation cluster_mono Mono-Oxidation (First Order) cluster_bis Bis-Oxidation (Second Order) Native Z-Met-Met-OH (Native) Mono1 Z-Met(O)-Met-OH (N-term Oxidized) [S/R Diastereomers] Native->Mono1 + ROS (k1) Mono2 Z-Met-Met(O)-OH (C-term Oxidized) [S/R Diastereomers] Native->Mono2 + ROS (k1') Bis Z-Met(O)-Met(O)-OH (Fully Oxidized) [SS, RR, SR, RS Isomers] Mono1->Bis + ROS (k2) Mono2->Bis + ROS (k2')

Caption: Reaction pathway of Z-Met-Met-OH oxidation showing the branching into mono-oxidized regioisomers and the final bis-oxidized product, each existing as multiple diastereomers.

Experimental Workflow

The logical flow for generating and validating the model data.

Workflow Start Start: Z-Met-Met-OH Stock Stress Stress Induction (H2O2 / tBHP / Light) Start->Stress Quench Quenching (Add Met or Catalase) Stress->Quench  t = 0, 10, 30... min   HPLC RP-HPLC Analysis (C18, Gradient Elution) Quench->HPLC Data Data Analysis (Peak Integration & Rate Constants) HPLC->Data

Caption: Step-by-step experimental workflow for the kinetic analysis of Z-Met-Met-OH oxidation.

References

  • Schöneich, C. (2017). Mechanisms of protein degradation: Methionine oxidation. Journal of Pharmaceutical Sciences.

  • Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of proteins. Part 1: Mechanisms of oxidation of methionine residues. Pharmaceutical Research.

  • Pan, H., et al. (2014). Methionine oxidation in immunoglobulin G2 subclasses: Structural characterization and impact on FcRn binding. mAbs.

  • Valley, C. C., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction. Biophysical Journal.

  • Todorovski, T., et al. (2011). Methionine oxidation in peptides: Synthesis and separation of diastereomers. Journal of Peptide Science.

Foundational

Technical Guide: Stability and Preservation of Z-Protected Methionine Peptides

This guide provides a technical analysis of the storage stability of Z-protected methionine peptides. It is designed for researchers requiring high-fidelity preservation of peptide integrity for downstream synthesis or b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the storage stability of Z-protected methionine peptides. It is designed for researchers requiring high-fidelity preservation of peptide integrity for downstream synthesis or bioassays.

Executive Summary: The Z-Met Paradox

In peptide chemistry, Z-protected methionine (Z-Met) peptides present a unique stability paradox. The benzyloxycarbonyl (Z or Cbz) group is one of the most robust amine protecting groups, stable against mild acids, bases, and nucleophiles. However, the methionine (Met) thioether side chain is notoriously fragile, susceptible to rapid oxidation and alkylation.

For Z-Met peptides, storage stability is not merely a matter of purity; it is a critical process requirement. Oxidized methionine (Met(O)) acts as a catalytic poison. Since the primary method for removing the Z-group is catalytic hydrogenolysis (H₂/Pd-C), the presence of even trace amounts of oxidized sulfur can irreversibly poison the palladium catalyst, halting deprotection and ruining the synthesis.

This guide outlines the mechanistic risks of Z-Met storage and defines a self-validating protocol to ensure 99%+ integrity over long-term storage.

Chemical Basis of Instability

The Oxidation Mechanism

The primary degradation pathway for Z-Met peptides is the oxidation of the thioether sulfur to a sulfoxide (Met(O)).[1] This reaction is accelerated by:

  • Atmospheric Oxygen: The primary oxidant.

  • Moisture: Facilitates proton transfer and radical formation.

  • Light: UV light can initiate radical oxidation of the sulfur atom.

Unlike the Z-group, which remains inert, the Met side chain transforms from a hydrophobic thioether to a polar sulfoxide.[1] This polarity shift can induce aggregation and alter solubility, complicating HPLC analysis.

Z-Group Specific Implications

While the Z-group does not chemically accelerate Met oxidation, it dictates the consequences of that oxidation.

  • Fmoc/Boc Peptides: Met(O) can often be reduced during the final cleavage or tolerated if the peptide is for non-oxidative applications.

  • Z-Peptides: If the Z-group must be removed via hydrogenolysis, Met(O) is catastrophic. The sulfoxide oxygen coordinates strongly with Pd active sites, deactivating the catalyst.

Degradation Pathway Diagram

The following diagram illustrates the oxidative degradation pathway and its downstream impact on deprotection.

Met_Degradation Z_Met Intact Z-Met Peptide (Hydrophobic Thioether) Met_O Met-Sulfoxide (Met(O)) (Polar, Catalyst Poison) Z_Met->Met_O Storage Degradation Deprotection Attempted Z-Removal (H2 / Pd-C) Z_Met->Deprotection Ideal Path Oxidation Oxidation Factors: O2, Light, Moisture Oxidation->Met_O Met_O->Deprotection Input Material Failure FAILED SYNTHESIS (Poisoned Catalyst) Deprotection->Failure Inhibition

Figure 1: The oxidative degradation pathway of Z-Met peptides and its interference with catalytic hydrogenolysis.

Storage Degradation Kinetics & Data

The stability of Z-Met peptides is governed by temperature and phase state (solid vs. solution).

Table 1: Comparative Stability of Z-Met Peptides
Storage StateTemperatureAtmosphereEstimated StabilityRisk Level
Lyophilized Powder -20°C / -80°CArgon/N₂> 2 YearsLow
Lyophilized Powder +4°CAir3–6 MonthsModerate
Lyophilized Powder +25°C (RT)Air2–4 WeeksHigh
Solution (Water/Buffer) +4°CAir< 48 HoursCritical
Solution (DMSO) +25°CAir< 24 HoursCritical

Key Insight: Methionine oxidation in solution is orders of magnitude faster than in the solid state. Never store Z-Met peptides in solution , particularly in DMSO, which can act as an oxidant transfer agent under certain conditions.

Best Practice Storage Protocol (The "Cold Chain")

To maintain Z-Met peptides suitable for catalytic deprotection, follow this strict "Cold Chain" protocol. This workflow is self-validating: if the physical appearance (fluffiness) changes to a sticky gum, the protocol has been breached.

Phase 1: Preparation (Lyophilization)
  • Solvent Removal: Ensure all traces of HPLC solvents (Acetonitrile/TFA) are removed. Residual acid accelerates auto-oxidation.

  • Freeze Drying: Lyophilize to a constant weight. The powder should be fluffy and electrostatic.

Phase 2: Packaging (The Inert Barrier)
  • Aliquot: Divide the bulk peptide into single-use aliquots. Reason: Repeated freeze-thaw cycles introduce moisture condensation, the enemy of Met stability.

  • Inert Gas Purge: Gently flow dry Argon or Nitrogen into the vial for 10-15 seconds to displace oxygen.

  • Seal: Cap tightly and wrap with Parafilm to prevent gas exchange.

Phase 3: Storage & Retrieval
  • Deep Freeze: Store at -20°C (standard) or -80°C (long-term >1 year).

  • The "Warm-Up" Rule (Crucial): Before opening a frozen vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes .

    • Mechanism:[2][3] Opening a cold vial in humid air causes immediate water condensation on the peptide surface. This water dissolves surface Met residues, creating a micro-solution environment where rapid oxidation occurs.

Storage Workflow Diagram

Storage_Protocol Synthesis Peptide Synthesis & Purification Lyophilization Lyophilization (Must be acid-free) Synthesis->Lyophilization Aliquot Aliquot into Single-Use Vials Lyophilization->Aliquot Purge Argon/N2 Purge & Parafilm Seal Aliquot->Purge Prevent O2 Freezer Store at -20°C or -80°C (Dark, Dry) Purge->Freezer Retrieval Retrieval: Equilibrate to RT (30 min) in Desiccator Freezer->Retrieval When needed Retrieval->Freezer AVOID (Moisture Risk) Use Immediate Use (Do not refreeze) Retrieval->Use

Figure 2: The "Cold Chain" workflow for minimizing oxidative damage during storage.

Analytical Validation & Recovery

Quality Control (QC)

Before using a stored Z-Met peptide for critical synthesis, validate its purity:

  • HPLC: Met(O) is more polar than Met. On a C18 column, the oxidized peptide will elute earlier (smaller Retention Time) than the intact peptide.

  • Mass Spectrometry (ESI-MS): Look for a mass shift of +16 Da (Oxygen).

    • Note: Some oxidation can occur inside the MS source. If the +16 Da peak is minor (<5%), it may be an artifact of the analysis, not the sample.

Recovery of Oxidized Peptides

If a Z-Met peptide has oxidized (confirmed by HPLC/MS), do not attempt hydrogenolysis. You must reduce it first.[4]

Protocol: Chemical Reduction of Met(O)

  • Dissolve peptide in TFA.

  • Add Ammonium Iodide (NH₄I) (10-20 eq) and Dimethyl Sulfide (DMS) (10-20 eq).

  • Incubate at 0°C for 30 mins, then RT for 30 mins.

  • Precipitate with cold ether or re-purify via HPLC.

    • Mechanism:[2][3] Iodide reduces the sulfoxide, and DMS acts as the scavenger for the resulting iodine species. This restores the native thioether, allowing subsequent Z-removal.

References

  • Methionine-Containing Peptides: Avoiding Secondary Reactions. ACS Omega, 2023. (Discusses oxidation during cleavage and storage effects). [Link]

  • Reduction of Methionine Sulfoxide in Peptides. Biotage Peptide Synthesis Blog. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Cleavage of Z-Met-Met-OH by Pepsin and Cathepsins

Executive Summary This guide details the protocols for evaluating the enzymatic stability and cleavage kinetics of Z-Met-Met-OH (N-Benzyloxycarbonyl-L-methionyl-L-methionine) by gastric Pepsin and lysosomal Cathepsins (s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for evaluating the enzymatic stability and cleavage kinetics of Z-Met-Met-OH (N-Benzyloxycarbonyl-L-methionyl-L-methionine) by gastric Pepsin and lysosomal Cathepsins (specifically B, L, and D).

Z-Met-Met-OH serves as a critical model substrate in drug development for two reasons:

  • Gastric Stability Profiling: It mimics hydrophobic dipeptide linkers found in oral prodrugs, testing susceptibility to low-pH gastric digestion.

  • Lysosomal Targeting: It probes the capacity of lysosomal proteases to cleave Methionine-rich sequences, relevant for antibody-drug conjugate (ADC) linkers and intracellular protein degradation studies.

This note provides self-validating protocols using HPLC-UV and OPA-fluorescence detection, ensuring rigorous quantification of the cleavage products: Z-Met-OH and free L-Methionine .

Mechanistic Background

Substrate Chemistry[1][2]
  • Substrate: Z-Met-Met-OH

  • N-Terminus: Blocked by the Benzyloxycarbonyl (Z or Cbz) group. This prevents degradation by exopeptidases (aminopeptidases) that require a free N-terminus.

  • Cleavable Bond: The peptide bond between the two Methionine residues (Met-Met).

  • Hydrophobicity: The Z-group and two Met side chains create a hydrophobic motif preferred by Aspartic and Cysteine proteases.

Enzyme Specificity[3][4][5][6]
  • Pepsin (Aspartic Protease): Active at pH 1.0–3.0. Pepsin preferentially cleaves peptide bonds between hydrophobic amino acids (Phe, Leu, Met).[1][2] The cleavage of Z-Met-Met-OH is driven by the hydrophobic S1 and S1' subsites of pepsin accommodating the Methionine side chains.

  • Cathepsins (Cysteine/Aspartic Proteases):

    • Cathepsin D (Aspartic): Similar specificity to pepsin but active at lysosomal pH (4.5–5.0).

    • Cathepsin L (Cysteine):[3][4][5] A potent endopeptidase with a preference for hydrophobic residues at the P2 position. It requires reducing agents (DTT/Cysteine) for activity.

    • Cathepsin B (Cysteine):[3] Acts as both a dipeptidyl carboxypeptidase and endopeptidase.

Cleavage Pathway Visualization

The following diagram illustrates the cleavage logic and the analytical strategy.

CleavagePathway Substrate Z-Met-Met-OH (Blocked N-Terminus) Enzyme Enzyme Attack (Pepsin or Cathepsin) Substrate->Enzyme Binding (S1/S1') Cleavage Hydrolysis of Met-Met Bond Enzyme->Cleavage Catalysis Prod1 Product 1: Z-Met-OH (Hydrophobic) Cleavage->Prod1 Prod2 Product 2: L-Methionine (Free Amine) Cleavage->Prod2 Detection Detection Method Prod1->Detection HPLC Retention (Late Elution) Prod2->Detection OPA Derivatization (Fluorescence)

Caption: Schematic of Z-Met-Met-OH hydrolysis. Cleavage yields one hydrophobic fragment (Z-Met-OH) and one polar amino acid (Met) with a primary amine suitable for derivatization.

Protocol A: Pepsin Digestion (Gastric Simulation)

Objective: Determine the half-life (


) of Z-Met-Met-OH in Simulated Gastric Fluid (SGF).
Reagents & Preparation
ComponentConcentrationPreparation Notes
SGF Buffer pH 1.22.0 g NaCl in 1.0 L water; adjust pH to 1.2 with HCl.
Pepsin Stock 2,000 U/mLDissolve Porcine Pepsin A (Sigma P7000) in SGF. Prepare fresh.
Substrate Stock 10 mMDissolve Z-Met-Met-OH in DMSO.
Stop Solution 0.2 M NaOHRaises pH > 6.0 to irreversibly inactivate pepsin.
Experimental Workflow
  • Pre-incubation: Aliquot 980 µL of Pepsin Stock into 1.5 mL microcentrifuge tubes. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of Substrate Stock (Final conc: 200 µM). Vortex immediately.

  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 100 µL of the reaction mixture.

  • Quenching: Immediately transfer sample into a tube containing 50 µL of Stop Solution (or 10% TCA if using HPLC precipitation).

    • Note: For OPA analysis, neutralization (NaOH) is preferred over acid precipitation (TCA) because OPA requires basic pH.

  • Clarification: Centrifuge at 10,000 x g for 5 min to remove any precipitated enzyme.

Protocol B: Cathepsin L Cleavage (Lysosomal Simulation)

Objective: Assess cleavage potential by lysosomal cysteine proteases.

Reagents & Preparation
ComponentConcentrationPreparation Notes
Activation Buffer pH 5.5100 mM Sodium Acetate, 4 mM EDTA.
Reducing Agent 100 mM DTTCritical: Cysteine proteases are inactive without reduction.
Cathepsin L 10 µg/mLRecombinant Human or Liver Cathepsin L.
Inhibitor (Control) 10 µM E-64Irreversible cysteine protease inhibitor (Negative Control).
Experimental Workflow
  • Enzyme Activation: Mix Cathepsin L stock with Activation Buffer containing 5 mM DTT (final). Incubate at 37°C for 15 minutes to reduce the active site cysteine.

  • Reaction Setup:

    • Test: 90 µL Activated Enzyme + 10 µL Substrate (10 mM).

    • Blank: 90 µL Buffer (No Enzyme) + 10 µL Substrate.

    • Control: 90 µL Inactivated Enzyme (pre-treated with E-64) + 10 µL Substrate.

  • Incubation: Incubate at 37°C.

  • Quenching: Add 100 µL of 1% Formic Acid (for HPLC) or Methanol (to denature enzyme).

    • Warning: Do not use OPA detection directly if high DTT is present, as thiols interfere with OPA. Use HPLC-UV or alkylate excess DTT with iodoacetamide first.

Analytical Methods

Method 1: RP-HPLC (Gold Standard)

This method separates the intact substrate from the cleavage products based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Gradient:

    • 0-2 min: 5% B (Elution of Free Met)

    • 2-10 min: 5% -> 60% B (Elution of Z-Met-OH and Z-Met-Met-OH)

    • 10-12 min: 95% B (Wash)

Expected Retention Order:

  • L-Methionine: ~1.5 - 2.0 min (Void volume, polar).

  • Z-Met-OH: ~6.5 min (Moderately hydrophobic).

  • Z-Met-Met-OH: ~8.5 min (Most hydrophobic).

Method 2: OPA Fluorescence (High Throughput)

This method specifically detects the newly formed primary amine of the released Methionine. The Z-blocked substrate does not react.

  • Reagent: o-Phthaldialdehyde (OPA) + 2-Mercaptoethanol.[7]

  • Procedure: Mix 20 µL of quenched sample + 200 µL OPA Reagent.

  • Read: Excitation 340 nm / Emission 455 nm.

  • Self-Validation: Signal should increase linearly with time in the Test samples but remain flat in the Blank/E-64 controls.

Data Analysis & Interpretation

Calculating Hydrolysis

Calculate the percent hydrolysis using the HPLC peak areas (AUC):



Note: Correct for molar extinction coefficient differences if quantifying strictly by UV area, though the Z-group dominates absorption at 254nm for both species, making 1:1 approximation acceptable for rapid screening.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Cleavage by Cathepsin L Oxidation of enzyme active site.Ensure fresh DTT is added during the 15-min activation step.
Split Peaks in HPLC Methionine Oxidation.Met is easily oxidized to Met-Sulfoxide. Keep buffers degassed or add trace EDTA.
High Background in OPA Amine contamination.Use HPLC-grade water; ensure Z-Met-Met-OH is >98% pure (free of Met).
Pepsin Inactivity pH too high.Pepsin is irreversibly denatured above pH 6. Ensure SGF is pH < 2.0.

References

  • Fruton, J. S. (1970). The specificity and mechanism of pepsin action.[8][1][2][9][10] Advances in Enzymology and Related Areas of Molecular Biology, 33, 401-443.

  • Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

  • Dunn, B. M. (2001). Structure and Mechanism of the Pepsin-Like Family of Aspartic Peptidases. Chemical Reviews, 102(12), 4431-4458.

  • Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 68-88.

Sources

Application

Technical Guide: Z-Met-Met-OH in Oxidative Stress &amp; Repair Research

[1] Abstract Z-Met-Met-OH ( -benzyloxycarbonyl-L-methionyl-L-methionine) is a specialized dipeptide derivative utilized primarily as a biomimetic substrate to quantify Methionine Sulfoxide Reductase (Msr) activity and to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Z-Met-Met-OH (


-benzyloxycarbonyl-L-methionyl-L-methionine) is a specialized dipeptide derivative utilized primarily as a biomimetic substrate to quantify Methionine Sulfoxide Reductase (Msr)  activity and to probe Reactive Oxygen Species (ROS)  kinetics.[1] Unlike free methionine, the N-terminal Z-protection (benzyloxycarbonyl) mimics the peptide bond environment of protein-bound methionine.[1] This structural feature renders Z-Met-Met-OH an essential tool for distinguishing between MsrA  (which reduces free and protein-bound Met-S-O) and MsrB  (which strictly requires protein-bound or N-blocked Met-R-O).[1]

This guide details the chemical basis of its application, followed by validated protocols for substrate preparation, enzymatic assays, and oxidation kinetics.[2]

Part 1: Chemical Basis & Mechanism[2]

The Stereospecificity Challenge

Methionine oxidation by ROS (e.g., H


O

, HOCl) yields Methionine Sulfoxide (MetO), creating a chiral center at the sulfur atom.[2][3] This results in two diastereomers: Met-(

)-O
and Met-(

)-O
.[1][3]
  • MsrA: Stereospecific for the

    
    -isomer . It can reduce both free Met-(
    
    
    
    )-O and peptide-bound Met-(
    
    
    )-O.[1]
  • MsrB: Stereospecific for the

    
    -isomer . Critically, MsrB displays negligible activity toward free Met-(
    
    
    
    )-O; it requires the methionine to be "capped" or within a peptide chain.[1][2]

Why Z-Met-Met-OH? The Z-group provides the necessary hydrophobic bulk and N-terminal blocking to satisfy the substrate recognition cleft of MsrB.[1] Therefore, Z-Met-Met-OH (specifically its oxidized forms) is the "gold standard" substrate for assaying MsrB activity in vitro.[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the oxidation of Z-Met-Met-OH and its stereospecific repair.

Z-Met-Met-Redox-Cycle Substrate Z-Met-Met-OH (Reduced) Oxidized_S Z-Met(S)O-Met-OH (S-Sulfoxide) Substrate->Oxidized_S Oxidation Oxidized_R Z-Met(R)O-Met-OH (R-Sulfoxide) Substrate->Oxidized_R Oxidation ROS ROS (H2O2 / HOCl) ROS->Substrate MsrA MsrA Enzyme (Reduces S-form) Oxidized_S->MsrA Binding MsrB MsrB Enzyme (Reduces R-form) Oxidized_R->MsrB Binding MsrA->Substrate Repair (DTT/Trx dependent) MsrB->Substrate Repair (DTT/Trx dependent)

Figure 1: The redox cycle of Z-Met-Met-OH.[1] Non-stereospecific oxidation generates R and S sulfoxides, which are selectively repaired by MsrB and MsrA, respectively.[2][3]

Part 2: Validated Experimental Protocols

Protocol A: Preparation of Oxidized Substrate (Z-Met-Met-OH Sulfoxide)

Before assaying reductase activity, you must convert the reduced Z-Met-Met-OH into its sulfoxide form.[1]

Reagents:

  • Z-Met-Met-OH (Solid, >98% purity).[1][2][4][5]

  • Hydrogen Peroxide (H

    
    O
    
    
    
    , 30%).[1][2][3]
  • Dimethyl Sulfoxide (DMSO).[1][2]

  • Acetic Acid (glacial).[1][2]

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of Z-Met-Met-OH in 200 µL of DMSO. Ensure complete dissolution.

  • Acidification: Add 1.8 mL of 1% (v/v) Acetic Acid to the solution.

  • Oxidation: Add 100 µL of 30% H

    
    O
    
    
    
    .
  • Incubation: Incubate at 37°C for 2 hours.

    • Note: This generates a racemic mixture of

      
       and 
      
      
      
      sulfoxides at both Met positions.[2]
  • Quenching: Add Catalase (20 U) or simply lyophilize the sample to remove excess H

    
    O
    
    
    
    .
  • Validation: Verify complete oxidation via HPLC (see Protocol B conditions). The oxidized peak will elute significantly earlier than the reduced parent compound.[2]

Protocol B: HPLC-Based Methionine Sulfoxide Reductase (Msr) Assay

This protocol measures the repair of Z-Met-Met-OH sulfoxide back to Z-Met-Met-OH.[1]

Experimental Workflow Diagram:

HPLC_Assay_Workflow Step1 1. Reaction Mix (Enzyme + Substrate + DTT) Step2 2. Incubation (37°C, 30 min) Step1->Step2 Step3 3. Termination (Add TFA/Acetonitrile) Step2->Step3 Step4 4. Centrifugation (10,000 x g, 5 min) Step3->Step4 Step5 5. HPLC Injection (C18 Column) Step4->Step5 Step6 6. UV Detection (214 nm or 280 nm) Step5->Step6

Figure 2: Workflow for the HPLC-based quantification of Msr activity.

Reaction Components:

Component Concentration Function
Buffer 20 mM Tris-HCl (pH 7.5) Maintains physiological pH.[1][2]
Substrate 0.2 mM Oxidized Z-Met-Met-OH The target for repair.[1]
Reducing Agent 10 mM DTT (Dithiothreitol) Provides reducing equivalents for the enzyme.[1][2]
Enzyme 1–5 µg MsrA or MsrB The catalyst (Sample).[1][2]

| Total Volume | 100 µL | Standard reaction volume.[1][2] |

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 214 nm (peptide bond) or 254 nm (Z-group phenyl ring).[1][2]

Data Analysis:

  • Retention Times:

    • Oxidized Z-Met-Met-OH (Sulfoxide): ~8–10 min (More polar).[1]

    • Reduced Z-Met-Met-OH: ~14–16 min (Less polar).[1]

  • Calculation: Calculate the area under the curve (AUC) for the Reduced peak.

    
    [1][2]
    
Protocol C: Kinetic Analysis of HOCl Scavenging

Z-Met-Met-OH can be used to determine the "Chloramine/Oxidant" load in a biological sample by acting as a competitive scavenger.[1]

  • Baseline: Prepare 100 µM Z-Met-Met-OH in Phosphate Buffered Saline (PBS), pH 7.4.

  • Challenge: Mix with the oxidant source (e.g., neutrophil supernatant or HOCl standard) at a 1:1 ratio.

  • Rapid Mixing: Use a Stopped-Flow apparatus if measuring rate constants (

    
    ), or a standard benchtop vortex for endpoint assays.
    
  • Quench: Stop reaction with excess Methionine (10 mM) after defined time points (e.g., 1, 5, 10, 30 seconds).

  • Quantification: Inject onto HPLC (as in Protocol B).

  • Interpretation: The rate of disappearance of the reduced peak corresponds to the oxidative strength of the sample.[2] Z-Met-Met-OH reacts with HOCl with a second-order rate constant

    
    .[1]
    

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Broadening Column fouling or pH mismatch.[1]Ensure TFA is present in both mobile phases to suppress silanol ionization.[2]
Low Solubility Hydrophobic Z-group aggregation.[1][2]Dissolve stock in 100% DMSO or Methanol before diluting into aqueous buffer.[1][2]
No Enzymatic Activity Enzyme requires reduction.[1][2]Msr enzymes must be pre-reduced.[1][2] Incubate enzyme with 10 mM DTT for 10 min before adding substrate.
Spontaneous Oxidation Buffer contamination.[1][2]Use degassed buffers and add chelators (0.1 mM EDTA) to prevent metal-catalyzed oxidation.[1][2]

References

  • Moskovitz, J., et al. (2002).[1][2] "Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals."[2][6] Proceedings of the National Academy of Sciences. [Link]

  • Tarrago, L., et al. (2009).[1][2] "Methionine sulfoxide reductases: regulation and signal transduction."[2] Biochimica et Biophysica Acta (BBA) - General Subjects. [Link][1]

  • Weissbach, H., et al. (2002).[1][2] "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function."[2] Archives of Biochemistry and Biophysics. [Link]

  • Kim, H.Y., & Gladyshev, V.N. (2005).[2] "Different catalytic mechanisms in the methionine sulfoxide reductase A and B families." PLoS Biology. [Link][1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-Group Removal (Met-Containing Peptides)

Ticket ID: Z-MET-DEPROT-001 Subject: Removing Benzyloxycarbonyl (Z/Cbz) from Z-Met-Met-OH Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Decision Matrix The Core Conflict: You are atte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Z-MET-DEPROT-001 Subject: Removing Benzyloxycarbonyl (Z/Cbz) from Z-Met-Met-OH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

The Core Conflict: You are attempting to remove a Z-group from a peptide containing Methionine (Met).

  • Standard Protocol: Catalytic Hydrogenolysis (

    
    ).
    
  • The Problem: The thioether sulfur in Methionine acts as a catalyst poison, binding irreversibly to the Palladium surface and halting the reaction.

  • The Solution: You must switch from a reductive strategy (Hydrogenolysis) to an acidolytic strategy (Acidolysis), while strictly managing carbocation scavenging to prevent S-alkylation.

Workflow Decision Tree

The following logic flow dictates your experimental approach.

De_Protection_Logic Start Substrate: Z-Met-Met-OH CheckS Contains Sulfur (Met/Cys)? Start->CheckS Standard Standard Hydrogenolysis (H2, Pd/C) CheckS->Standard No Stop STOP: Catalyst Poisoning Risk Reaction will stall. CheckS->Stop Yes AltPath Select Acidolytic Method Stop->AltPath Switch Protocol HBr Protocol A: HBr / AcOH (Robust, Scalable) AltPath->HBr Standard Choice TMSI Protocol B: TMSI / Thioanisole (Mild, Expensive) AltPath->TMSI Acid Sensitive Scavenger CRITICAL: Add Scavenger (Thioanisole/Anisole) HBr->Scavenger TMSI->Scavenger Result Product: H-Met-Met-OH (Hydrobromide Salt) Scavenger->Result

Figure 1: Decision matrix for Z-removal in sulfur-containing peptides. Note the critical requirement for scavengers in the acidolytic pathway.

Technical Deep Dive: The "Sulfur Trap"

To successfully deprotect this molecule, you must understand the failure mode of the standard method and the side-reaction risks of the alternative.

Why Hydrogenolysis Fails

Palladium catalysts function by adsorbing hydrogen onto the metal surface. The sulfur atom in Methionine possesses lone pair electrons that bind to the empty


-orbitals of the Palladium with higher affinity than hydrogen or the alkene/aromatic systems. This effectively "coats" the catalyst, rendering it inert.
The Acidolysis Risk: S-Alkylation

When you use acid (like HBr) to cleave the Z-group, the reaction generates a Benzyl Carbocation (


) .
Without protection, this "hot" electrophile will attack the most nucleophilic site available: the Methionine sulfur.

Reaction:




The Fix: You must introduce a Scavenger (Thioanisole is preferred) in large excess. The scavenger acts as a "decoy," reacting with the benzyl cation faster than your peptide's methionine does.

Recommended Protocol: HBr in Acetic Acid[1][2]

This is the "Gold Standard" for Z-removal in Met-containing peptides. It is robust and cost-effective, though it requires strict safety adherence due to corrosive fumes.

Reagents Required
ReagentSpecificationRole
HBr / AcOH 33% (w/w) solutionCleavage Reagent
Thioanisole >99% PurityScavenger (Essential)
Diethyl Ether Anhydrous, coldPrecipitation
Acetic Acid GlacialSolvent
Step-by-Step Methodology
  • Preparation (Anhydrous Conditions):

    • Ensure all glassware is dry. Moisture reduces the effective acidity and can lead to hydrolysis of the peptide bond.

    • Work in a fume hood. HBr fumes are highly corrosive.

  • Dissolution & Scavenging:

    • Dissolve 1 mmol of Z-Met-Met-OH in 2–3 mL of glacial acetic acid.

    • CRITICAL: Add 5–10 equivalents of Thioanisole .

    • Why? The scavenger must be present before the acid is introduced to catch the first wave of benzyl cations.

  • Acidolysis:

    • Add 3–5 mL of 33% HBr in Acetic Acid .

    • Stir at Room Temperature for 60–90 minutes .

    • Monitoring: Use TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (Z-protected) will disappear; the product (free amine) will stay at the baseline or run lower with Ninhydrin activity.

  • Workup (Precipitation):

    • Do not use aqueous workup (the product is water-soluble).[1]

    • Pour the reaction mixture slowly into 100 mL of cold anhydrous Diethyl Ether while stirring vigorously.

    • The peptide hydrobromide salt (H-Met-Met-OH

      
       HBr) will precipitate as a white solid.
      
  • Purification:

    • Filter the precipitate or centrifuge (3000 rpm, 5 min).

    • Wash the pellet 3x with fresh cold ether to remove the scavenger (benzyl-thioanisole) and excess acid.

    • Dry under high vacuum over KOH pellets (to neutralize residual acid fumes).

Alternative Protocol: TMSI (Trimethylsilyl Iodide)

If your peptide contains acid-sensitive groups (e.g., acid-labile esters) that cannot survive HBr, use TMSI. It cleaves Z-groups via a silyl-carbamate intermediate under neutral/mild conditions.

  • Reagents: TMSI (Trimethylsilyl iodide), Acetonitrile (Solvent).

  • Procedure: Dissolve peptide in Acetonitrile. Add 1.2 eq TMSI. Stir 15 min at 0°C. Quench with Methanol.

  • Note: TMSI is expensive and extremely moisture-sensitive. Use only if HBr is contraindicated.

Troubleshooting & FAQs

Q: My product yield is good, but the Mass Spec shows a peak at M+90. What is this? A: This is S-benzylation . The Benzyl cation (


) attacked your Methionine sulfur because the scavenger was either missing, old, or insufficient.
  • Fix: You cannot easily reverse this.[2] Repeat the experiment with fresh Thioanisole (10 equivalents).

Q: The reaction turned a dark orange/red color. Is it ruined? A: Not necessarily. HBr/AcOH can darken due to trace bromine (


) or oxidation of the scavenger.
  • Check: Perform the ether precipitation.[2][3][4] The peptide usually precipitates white or off-white, leaving the colored impurities in the ether layer.

Q: Can I use Catalytic Transfer Hydrogenation (CTH) with Cyclohexadiene? A: Theoretically, yes. Some researchers use Pd-black with 1,4-cyclohexadiene or Ammonium Formate to "overpower" the poisoning.

  • Verdict:Not Recommended. It is unreliable for Met-Met sequences. The sulfur poisoning often leads to incomplete deprotection, leaving you with a mixture of Z-Met-Met-OH and H-Met-Met-OH that is difficult to separate. Stick to HBr.

Q: My peptide seems to have cleaved (M-131 peak). What happened? A: You likely had water in your reaction. HBr +


 leads to hydrolytic cleavage of the peptide bond (Met-Met bond breaking).
  • Fix: Ensure Glacial Acetic Acid and Ether are anhydrous. Reduce reaction time.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The authoritative text on Z-group removal mechanisms and scavenger requirements).

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Details the HBr/AcOH protocol specifically for methionine peptides).

  • Guttmann, S., & Boissonnas, R. A. (1958). Synthesis of peptides containing methionine. Helvetica Chimica Acta, 41, 1852-1867. (Foundational paper on S-alkylation during Z-removal).

  • Yajima, H., et al. (1978). Acidolysis of the benzyloxycarbonyl group with trifluoromethanesulfonic acid. Chemical & Pharmaceutical Bulletin, 26(12), 3752-3757. (Comparison of acidolytic methods).

Sources

Optimization

Technical Support Center: Separation of Z-Met-Met-OH from Methionine Sulfoxide Impurities

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the separation of Z-Met-Met-OH from its methionine sulfoxide impurities. As Senior Application Scientists, we have designed this guide to be a practical and scientifically grounded resource for your experimental work.

Understanding the Challenge: Methionine Oxidation

Z-Met-Met-OH, or N-carbobenzyloxy-L-methionyl-L-methionine, is a protected dipeptide containing two methionine residues.[1] Methionine is one of the two sulfur-containing proteinogenic amino acids and is particularly susceptible to oxidation.[2][3] The thioether side chain of methionine can be readily oxidized by reactive oxygen species (ROS) that may be present during chemical synthesis, purification, or storage.[4][5][6]

This oxidation converts the methionine residue into methionine sulfoxide (MetO), which introduces a new chiral center at the sulfur atom.[7][8] Consequently, for each methionine residue oxidized, two diastereomers are formed: (S)-methionine sulfoxide and (R)-methionine sulfoxide.[5][8] This process is a common source of impurities in methionine-containing peptides, complicating purification and potentially affecting the biological activity and stability of the final product.[9]

cluster_0 Oxidation of Z-Met-Met-OH cluster_1 Resulting Species Z_Met_Met_OH Z-Met-Met-OH (Single Species) Oxidation Oxidation Event (e.g., during synthesis, storage) Z_Met_Met_OH->Oxidation Susceptible to oxidation Impurity_Mix Mixture of Products in Sample Oxidation->Impurity_Mix Parent Unoxidized Z-Met-Met-OH Impurity_Mix->Parent Desired Product Sulfoxide_R Z-Met(R)-Met-OH / Z-Met-Met(R)-OH Impurity_Mix->Sulfoxide_R Diastereomer 1 Sulfoxide_S Z-Met(S)-Met-OH / Z-Met-Met(S)-OH Impurity_Mix->Sulfoxide_S Diastereomer 2

Caption: Oxidation of Z-Met-Met-OH to its sulfoxide diastereomers.

Frequently Asked Questions (FAQs)

Q1: How can I detect methionine sulfoxide impurities in my Z-Met-Met-OH sample?

A: The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection (typically at 210-220 nm).[10] The sulfoxide impurities are more polar than the parent peptide and will therefore elute earlier. Mass spectrometry (MS) is also highly recommended for confirmation, as each oxidation event results in a mass increase of 16 Da.

Q2: My chromatogram shows a peak eluting just before my main product peak. Could this be the sulfoxide form?

A: Yes, this is highly likely. The addition of an oxygen atom during oxidation increases the polarity of the molecule, leading to a shorter retention time on a reversed-phase column. If you observe one or two closely eluting peaks before your main product, they are strong candidates for the sulfoxide impurities.

Q3: What is the mass difference I should look for with mass spectrometry?

A: Each oxidation of a methionine residue to methionine sulfoxide adds one oxygen atom. Therefore, you should look for species with a mass increase of +16 Da for a single oxidation and +32 Da if both methionine residues are oxidized.

CompoundMolecular FormulaMolecular Weight (Approx.)Mass Change
Z-Met-Met-OH C18H26N2O5S2414.5 g/mol [1]Reference
Z-Met(O)-Met-OH C18H26N2O6S2430.5 g/mol +16 Da
Z-Met(O)-Met(O)-OH C18H26N2O7S2446.5 g/mol +32 Da

Q4: Can the two diastereomers of the sulfoxide impurity be separated from each other?

A: Separating the (R) and (S) diastereomers of the sulfoxide is challenging due to their very similar physicochemical properties.[11] However, it is sometimes possible with highly optimized and high-resolution RP-HPLC methods.[11] More advanced techniques like supercritical fluid chromatography (SFC) have also been shown to be effective for separating methionine sulfoxide diastereomers.[7]

Q5: How can I prevent or minimize methionine oxidation in the first place?

A: Prevention is always the best strategy. During peptide synthesis and cleavage, the use of scavenger cocktails is crucial. For instance, adding dimethylsulfide and ammonium iodide to the cleavage cocktail can significantly reduce or eliminate the formation of methionine sulfoxide.[2] Storing the purified peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C) can also minimize oxidation over time.

Q6: Is it possible to reverse the oxidation of methionine sulfoxide back to methionine?

A: Yes, the oxidation to methionine sulfoxide is reversible.[4][8] This can be achieved through chemical reduction. A common method involves using reagents like ammonium iodide and dimethyl sulfide in solution.[2][12] There are also enzymatic methods using methionine sulfoxide reductases (MsrA and MsrB), which stereospecifically reduce the S and R diastereomers, respectively.[4][5][8][9] However, for preparative purposes with a synthetic peptide, chemical reduction is more common.

Troubleshooting Guide: Optimizing Separation by RP-HPLC

Reversed-phase HPLC is the cornerstone for the purification of peptides and their impurities.[10][13][14] The following guide will help you troubleshoot and optimize your separation of Z-Met-Met-OH from its sulfoxide forms.

Initial Assessment and Method Development

A successful separation begins with a robust starting method. For Z-Met-Met-OH, a C18 column is the standard choice.[10]

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 silica, 3-5 µm particle size, 100-300 Å pore sizeProvides good hydrophobic retention for peptides of this size.[15]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[13]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is a common organic modifier for eluting peptides.
Gradient 5-95% B over 30-60 minutesA broad gradient helps to elute a wide range of polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID analytical columnStandard analytical flow rate.
Detection UV at 214 nm or 220 nmWavelengths for detecting the peptide backbone amide bonds.
Column Temperature 25-40 °CTemperature can influence selectivity.
Troubleshooting Common Scenarios

start_node Analyze Initial Chromatogram decision_node Resolution between Z-Met-Met-OH and Met(O) adequate? start_node->decision_node Assess Peak Resolution action_node Troubleshooting Steps: 1. Flatten the gradient 2. Change organic modifier 3. Adjust temperature 4. Check peak shape decision_node->action_node Poor Resolution end_node Achieved Good Separation decision_node->end_node Good Resolution action_node->end_node Re-analyze

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of Z-Met-Met-OH

Current Status: Operational Subject: Optimization of Solvent Systems & Troubleshooting for Hydrophobic Dipeptides Molecule: N-Benzyloxycarbonyl-L-Methionyl-L-Methionine (Z-Met-Met-OH) Executive Summary & Molecule Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Solvent Systems & Troubleshooting for Hydrophobic Dipeptides Molecule: N-Benzyloxycarbonyl-L-Methionyl-L-Methionine (Z-Met-Met-OH)

Executive Summary & Molecule Profile[1]

Z-Met-Met-OH presents a unique analytical challenge due to the conflicting nature of its moieties: the hydrophobic N-terminal Z-group (benzyloxycarbonyl) and the oxidation-prone thioether side chains of the Methionine residues.

  • Hydrophobicity: High. The Z-group significantly reduces water solubility compared to free Met-Met.

  • Reactivity: High susceptibility to oxidation (Methionine

    
     Sulfoxide).
    
  • Ionization: Weakly acidic C-terminus (COOH).

This guide provides a validated protocol to stabilize the molecule during analysis while ensuring sharp peak shape and reproducible retention times.

Optimized Solvent System (The "Gold Standard")

For the separation of Z-Met-Met-OH, a Reverse Phase C18 (RP-HPLC) system is the industry standard. The following parameters are optimized to balance solubility, peak shape, and oxidation suppression.

Mobile Phase Composition
ComponentCompositionFunction
Mobile Phase A Water + 0.1% TFA Ion Suppression: TFA (Trifluoroacetic acid) protonates the C-terminal carboxyl group (

), increasing retention and preventing peak tailing caused by silanol interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA Elution Strength: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for aromatic peptides (Z-group).
Seal Wash 10% Isopropanol / 90% WaterPrevents precipitation of buffer salts or hydrophobic residues on pump pistons.
Recommended Gradient Profile (Scouting)

Assumes a standard C18 column (4.6 x 150mm, 5µm).

Time (min)% Mobile Phase BEvent
0.010%Initial equilibration (Wait for baseline stability).
20.080%Linear gradient to elute the hydrophobic Z-peptide.
22.095%Wash step to remove highly hydrophobic impurities.
25.010%Re-equilibration.

Critical Note: Do not use pure water as the initial condition (0% B). The hydrophobic Z-group may cause the peptide to collapse or adsorb permanently to the head of the column (phase collapse). Always maintain at least 5-10% organic solvent.

Experimental Workflow

The following diagram outlines the critical decision points in sample preparation and analysis to prevent common failure modes like precipitation or artificial oxidation.

MethodWorkflow Start Start: Z-Met-Met-OH Solid Solubility Step 1: Dissolution (Do NOT use pure Water) Start->Solubility SolventChoice Dissolve in DMSO or 50:50 ACN/Water Solubility->SolventChoice Hydrophobic Z-group Dilution Step 2: Dilution to Mobile Phase (Final: <30% Organic) SolventChoice->Dilution Prevent solvent mismatch Filter Step 3: Filtration (0.22 µm PTFE/Nylon) Dilution->Filter HPLC Step 4: HPLC Injection (C18 Column, 0.1% TFA) Filter->HPLC Detection Detection: 214 nm (Amide) vs 257 nm (Z-Group) HPLC->Detection

Figure 1: Analytical workflow emphasizing solubility management to prevent column fouling.

Troubleshooting Guide & FAQs

Issue 1: Peak Splitting or "Satellite" Peaks

Symptom: The main peak has a small shoulder or a distinct pre-peak eluting 1-2 minutes earlier. Root Cause: Methionine Oxidation. The thioether in Met oxidizes to Methionine Sulfoxide (Met-SO), which is more polar and elutes earlier. Solution:

  • Fresh Solvents: Use fresh Milli-Q water. Old water absorbs oxygen.

  • Degassing: Ensure rigorous degassing of mobile phases (Helium sparge or vacuum sonication).

  • Temperature: Lower the column temperature to 25°C (oxidation accelerates at >40°C).

  • Protocol Check: Avoid leaving the sample dissolved in DMSO for long periods at room temperature, as DMSO can act as an oxidizing agent under certain conditions.

Issue 2: Broad Tailing Peaks

Symptom: The peak is not symmetrical; the "tail" drags on. Root Cause: Silanol Interactions. The C-terminal COOH or the amide bonds are interacting with free silanols on the silica surface. Solution:

  • Increase TFA: Ensure TFA concentration is at least 0.1% (v/v). If using MS, switch to Formic Acid but be aware peak shape may degrade.

  • Column Health: The column may be "dead" (void formation). Test with a standard neutral marker (e.g., Toluene).

  • pH Check: The pH must be < 3.0 to keep the C-terminal carboxyl protonated (

    
    ). At pH > 4, it ionizes (
    
    
    
    ), causing mixed-mode retention and tailing.
Issue 3: Poor Recovery / No Peak

Symptom: You inject the sample, but see nothing or very low area. Root Cause: Solubility Mismatch. The Z-Met-Met-OH precipitated upon hitting the mobile phase or adsorbed to the vial/injector. Solution:

  • Solvent Strength: Ensure the sample diluent matches the starting gradient (e.g., if starting at 10% B, sample should be in ~10-20% B).

  • Vial Adsorption: Use polypropylene vials instead of glass, or silanized glass, as hydrophobic peptides can stick to glass walls.

Decision Tree: Troubleshooting Logic

Use this logic flow to diagnose spectral anomalies during your run.

TroubleshootingTree Problem Identify Issue SplitPeak Split / Double Peak Problem->SplitPeak Tailing Broad / Tailing Problem->Tailing NoPeak No Peak / Low Area Problem->NoPeak Oxidation Check: Met Oxidation (+16 Da Mass Shift) SplitPeak->Oxidation Pre-eluting peak? Overload Check: Column Overload (Inject less mass) SplitPeak->Overload Symmetrical split? Silanol Check: pH / TFA % (Add 0.1% TFA) Tailing->Silanol pH > 3? Solubility Check: Sample Prep (Dissolve in ACN/DMSO) NoPeak->Solubility Precipitation?

Figure 2: Diagnostic logic for common Z-Met-Met-OH chromatographic failures.

Frequently Asked Questions (FAQs)

Q: Which detection wavelength should I use? A: Use 214 nm for quantification.

  • 214 nm: Detects the peptide bond (amide). High sensitivity, but susceptible to solvent noise (gradient drift).

  • 257 nm: Detects the Z-group (phenyl ring). High selectivity for the Z-moiety but lower sensitivity (lower extinction coefficient). Use this to confirm the peak identity (i.e., that the Z-group is still attached).

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caveats. Methanol has higher viscosity, creating higher backpressure. More importantly, ACN generally provides sharper peaks for hydrophobic peptides containing aromatic groups (like the Z-group) due to better solvation of the hydrophobic domains.

Q: How do I store the stock solution? A: Store as a solid powder at -20°C. If you must store a solution, freeze it at -80°C in a non-oxidizing solvent. Never store Z-Met-Met-OH in solution at room temperature for extended periods; the Methionine will oxidize to the sulfoxide form.

References

  • PubChem. (n.d.).[1] Z-Met-Met-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard reference for TFA/ACN systems in peptide analysis).
  • Weiss, M. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Z-Met-Met-OH Reference Standard for Peptide Quality Control

Executive Summary In the high-stakes landscape of therapeutic peptide development, Methionine (Met) residues represent a critical stability liability due to their susceptibility to oxidation (forming sulfoxides) and alky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of therapeutic peptide development, Methionine (Met) residues represent a critical stability liability due to their susceptibility to oxidation (forming sulfoxides) and alkylation.[1] Z-Met-Met-OH (N-Benzyloxycarbonyl-L-methionyl-L-methionine) serves as a specialized reference standard, distinct from generic peptide markers. Its utility lies in its dual nature: the Z-group provides significant hydrophobic retention and UV chromophore stability, while the Met-Met motif acts as a sensitive probe for oxidation-induced retention time shifts.

This guide analyzes the application of Z-Met-Met-OH in establishing "self-validating" Quality Control (QC) systems, specifically for monitoring coupling efficiency and resolving oxidative impurities in hydrophobic peptide synthesis.

Part 1: The Role of Z-Met-Met-OH in Peptide QC

Chemical Identity and Critical Quality Attributes (CQA)

Z-Met-Met-OH is a protected dipeptide intermediate. In a QC context, it is rarely the final drug substance but is frequently used as a process impurity marker or a system suitability standard .

  • Chemical Structure:

    
    [2]
    
  • Molecular Weight: 414.5 g/mol [2]

  • Key Feature: The Benzyloxycarbonyl (Z) group renders the molecule hydrophobic, allowing it to be retained on Reverse Phase (RP-HPLC) columns where free dipeptides (H-Met-Met-OH) would elute in the void volume.

Why This Specific Standard?

The "Met-Met" sequence is notoriously difficult in synthesis. It is prone to:

  • Incomplete Coupling: Steric hindrance between two bulky sulfur-containing side chains.

  • Oxidation: The thioether sulfur is easily oxidized to sulfoxide (

    
    ) during handling, creating diastereomers (R- and S-sulfoxides).[1]
    

By using Z-Met-Met-OH as a standard, analysts can validate that their HPLC method has sufficient resolution power to distinguish between the native hydrophobic peptide and its slightly more polar oxidized variants.

Part 2: Comparative Performance Analysis

The following analysis compares Z-Met-Met-OH against alternative reference standards used in peptide mapping and impurity profiling.

Table 1: Comparative Utility of Methionine-Based Reference Standards
FeatureZ-Met-Met-OH (Target)H-Met-Met-OH (Unprotected)Z-Met(O)-Met-OH (Oxidized)
HPLC Retention (

)
High (Ideal for C18/C8)Low (Elutes near void volume)Medium (Elutes before target)
UV Sensitivity (214nm) High (Z-group + Peptide bond)Low (Peptide bond only)High
Oxidation Sensitivity High (Two susceptible sites)HighN/A (Already oxidized)
Primary Use Case System Suitability (Resolution), Coupling CheckBio-availability studiesResolution Marker (Pre-cursor)
Mass Spec Signal Strong

ModerateStrong

Performance Insight: The "Hydrophobic Shift"

The Z-group is the differentiator. In standard RP-HPLC (0.1% TFA/Water/Acetonitrile gradients):

  • H-Met-Met-OH is often too polar to assess column performance accurately; it washes out too early.

  • Z-Met-Met-OH elutes in the gradient window typical of therapeutic peptides (e.g., 20-50% B). This makes it a representative standard for validating column health.

Resolution of Diastereomers

When Z-Met-Met-OH oxidizes, it forms Z-Met(O)-Met-OH. Because the oxidation creates a new chiral center at the sulfur atom, it splits into two diastereomers.[1] A high-quality HPLC method must split these peaks. Z-Met-Met-OH is the substrate used to generate these peaks in situ (via forced degradation) to prove the method works.

Part 3: Experimental Validation (Self-Validating Protocol)

Protocol: Oxidative Resolution Check

Objective: Confirm the HPLC column can resolve the native Z-Met-Met-OH from its mono-oxidized forms.

Reagents:

  • Standard: Z-Met-Met-OH ( >98% purity).

  • Oxidant: 0.5% Hydrogen Peroxide (

    
    ).
    
  • Quench: Methionine (free amino acid) or Sodium Bisulfite.

Workflow:

  • Preparation: Dissolve Z-Met-Met-OH in 50:50 ACN:Water to 0.5 mg/mL.

  • Forced Degradation (In-Situ): Take an aliquot and add

    
     (1:1 v/v). Incubate at RT for 30 mins.
    
  • Quench: Stop reaction with excess free Methionine.

  • Injection: Inject the "Stressed" sample alongside the "Native" standard.

Acceptance Criteria (Self-Validating Logic):

  • Retention Time: The Native peak must elute after the oxidized peaks.

  • Resolution (

    
    ):  The valley-to-peak ratio between the oxidized diastereomers (Peak 1 and Peak 2) and the native peak must be 
    
    
    
    .
  • Mass Balance: The sum of areas (Oxidized + Native) should match the initial Native area (

    
    ), confirming no irreversible precipitation.
    
Analytical Workflow Diagram

The following diagram illustrates the decision logic for impurity identification using this standard.

PeptideQC Sample Crude Peptide Sample HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Inject Detection UV (214nm) + MS HPLC->Detection Decision Compare RT to Z-Met-Met-OH Std Detection->Decision Data Analysis Match Identify as Process Impurity Decision->Match RT Matches Shift Check Mass Shift (+16 Da) Decision->Shift RT Earlier Oxidized Confirm Met-Oxidation (Z-Met(O)-Met) Shift->Oxidized Yes (+16Da) Unknown Flag for De Novo Sequencing Shift->Unknown No

Caption: Analytical logic flow for identifying Methionine-related impurities using Z-Met-Met-OH as a reference anchor.

Part 4: Stability & Handling[3]

Methionine-containing standards are inherently unstable. To ensure the integrity of your reference material:

  • Storage: Store lyophilized powder at -20°C under Argon or Nitrogen.

  • Solvent Choice: Avoid DMSO if possible, as it can act as an oxidizing agent over time. Use degassed Acetonitrile/Water.

  • Usage Window: Once dissolved, use within 24 hours. If the "Native" standard shows a pre-peak >0.5% (the sulfoxide), the standard is compromised and must be discarded.

Part 5: Mechanism of Action (Degradation Pathway)

Understanding the chemistry is vital for troubleshooting. The diagram below details the oxidation pathway that this standard monitors.

MetOxidation Native Z-Met-Met-OH (Hydrophobic) Sulfoxide Z-Met(O)-Met-OH (Sulfoxide - Polar) Native->Sulfoxide + [O] (slow) Oxidant Oxidative Stress (Air/Peroxides) Oxidant->Native Diastereomers Separation of R- and S- Isomers Sulfoxide->Diastereomers RP-HPLC Resolution

Caption: The chemical pathway from native standard to separated oxidized diastereomers, utilized for column resolution testing.

Part 6: Regulatory Context

While specific peptide guidelines exist (e.g., USP <2034> Peptides), the control of impurities generally aligns with ICH Q3A(R2) principles.

  • Reporting Threshold: For peptide therapeutics, impurities (including oxidized forms identified by Z-Met-Met-OH) generally must be reported if >0.1%.

  • Identification Threshold: If the impurity exceeds 0.5% (or 1.0% depending on dose), it must be chemically identified. Z-Met-Met-OH provides the retention time confirmation required for this identification.

  • Specific Exclusion: Note that while ICH Q3A excludes peptides, regulatory bodies (FDA/EMA) expect similar rigor in impurity profiling for synthetic peptides.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[3][4][5][6] Available at: [Link]

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines.[7] Journal of Pharmaceutical and Biomedical Analysis. (Addresses Met oxidation profiling). Available at: [Link]

  • PubChem. Z-Met-Met-OH Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Z-Met-Met-OH for Laboratory Professionals

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dipep...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dipeptide Z-Met-Met-OH (N-benzyloxycarbonyl-L-methionyl-L-methionine) is a valuable building block in peptide synthesis and drug development. However, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands a thorough, scientifically-grounded approach.

This guide moves beyond generic advice to provide a detailed operational plan for the disposal of Z-Met-Met-OH. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each step to ensure both safety and compliance.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Based on data from analogous compounds like Z-Met-OH, the primary hazards are likely:

  • Harmful if swallowed, inhaled, or in contact with skin. [1]

  • Irritating to eyes, respiratory system, and skin. [1]

The presence of sulfur in the methionine residues means that combustion can produce toxic sulfur oxides (SOx).[2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) Protocol:

A risk-based approach to PPE is crucial. The following table outlines the minimum required PPE for various tasks involving Z-Met-Met-OH.

TaskMinimum Required PPERationale
Weighing/Handling Solid Powder Nitrile Gloves, Safety Goggles, Lab Coat, Fume HoodPrevents inhalation of fine particulates and protects against skin/eye contact.
Handling Solutions Nitrile Gloves, Safety Goggles, Lab CoatProtects against splashes and direct skin/eye contact with the dissolved compound.
Spill Cleanup / Waste Consolidation Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatEnhanced protection is necessary when handling concentrated waste or cleaning spills.
Chemical Deactivation Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Fume HoodRequired due to the use of additional chemical reagents and potential for reaction off-gassing.

Part 2: Disposal Workflow and Decision Matrix

The correct disposal pathway depends on the form and quantity of the Z-Met-Met-OH waste. The following diagram provides a logical decision-making workflow. All paths culminate in disposal via your institution's certified hazardous waste management program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [3][4]

DisposalWorkflow cluster_form Identify Waste Form cluster_liquid Liquid Waste Stream cluster_action Select Disposal Action start Z-Met-Met-OH Waste solid Solid Waste (Pure compound, contaminated spatulas) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid labware Contaminated Labware (Vials, pipette tips, gloves) start->labware collect_solid Collect in Solid Hazardous Waste Container solid->collect_solid aqueous Aqueous Solution liquid->aqueous organic Organic Solvent Solution liquid->organic collect_labware Collect in Solid Hazardous Waste Container labware->collect_labware deactivate Consider Chemical Deactivation (See Protocol 3.1) aqueous->deactivate collect_organic Collect in Halogenated or Non-Halogenated Solvent Waste organic->collect_organic end_node Arrange for Pickup by Institutional EH&S collect_solid->end_node collect_aqueous Collect in Aqueous 'Peptide Waste' Container collect_aqueous->end_node collect_organic->end_node collect_labware->end_node deactivate->collect_aqueous Post-deactivation or for small quantities DeactivationWorkflow cluster_input Inputs cluster_output Outputs for Disposal z_met Z-Met-Met-OH process Catalytic Hydrogenolysis z_met->process h2 Hydrogen Source (H₂ gas or transfer agent) h2->process pdc Pd/C Catalyst pdc->process dipeptide Met-Met-OH (Aqueous Waste) process->dipeptide toluene Toluene (Solvent Waste) process->toluene co2 Carbon Dioxide (Vented in Fume Hood) process->co2 pdc_waste Pd/C on Celite (Solid Heavy Metal Waste) process->pdc_waste

Caption: Workflow for the chemical deactivation of Z-Met-Met-OH via catalytic hydrogenolysis.

Experimental Protocol:

  • Safety First: This procedure must be performed in a chemical fume hood. Hydrogen gas is flammable; ensure there are no ignition sources nearby.

  • Dissolution: Dissolve the Z-Met-Met-OH waste (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical loading is 5-10 mol% relative to the peptide.

  • Hydrogenation:

    • Method A (H₂ Gas): Seal the reaction vessel and carefully flush with nitrogen, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

    • Method B (Transfer Hydrogenation): As a safer alternative to hydrogen gas, add a hydrogen donor such as ammonium formate (3-5 equivalents). [5]4. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's completion using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake moist with solvent during and after filtration.

  • Waste Segregation:

    • The filtered catalyst on Celite should be placed in a separate, labeled container for "Solid Heavy Metal Waste."

    • The filtrate now contains the deprotected dipeptide, toluene, and the reaction solvent. This should be collected as hazardous solvent waste.

Part 4: Emergency Procedures

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [3]* Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with soap and water.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Z-Met-Met-OH, upholding the highest standards of laboratory safety and building a culture of trust and responsibility in your research environment.

References

  • ChemBK. (2024). Z-Met-OH.
  • MedchemExpress. (n.d.). Z-Met-OH | Amino Acid Derivative.
  • Electron Microscopy Sciences. (2022). Safety Data Sheet: Z-FIX CONCENTRATE.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-Methionine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of Z-D-Met-OH: Properties and Synthesis Insights.
  • MSDS Europe. (n.d.). Hazard statements.
  • ChemicalBook. (n.d.). Z-D-MET-OH - Safety Data Sheet.
  • Elemental Microanalysis. (2024). METHIONINE Safety Data Sheet.
  • Bachem. (2021). Z - Benzyloxycarbonyl.
  • National Center for Biotechnology Information. (n.d.). Z-Met-met-OH. PubChem Compound Database. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-Met-OH [1152-62-1].
  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Methionine.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Google Patents. (n.d.). Process for DL-methionyl-DL-methionine preparation and isolation.
  • BenchChem. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Organic Syntheses. (n.d.). DL-Methionine.
  • National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of Tripeptide-32 for Laboratory Professionals.
  • Royal Society of Chemistry. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry. Retrieved from [Link]

Sources

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